3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a carbamoyl group attached to a propylphenyl ethyl moiety. The molecular formula for this compound is CHN O, and it has a molecular weight of 327.42 g/mol. The compound contains multiple functional groups, including a carboxylic acid and an amide, which contribute to its chemical reactivity and potential biological activity .
The structural representation includes a bicyclo[2.2.1]heptene framework, which is notable for its unique ring system that can influence the compound's properties and interactions with biological targets. The compound's stereochemistry is described as a mixture of stereoisomers, which can affect its biological efficacy and pharmacokinetic properties .
These reactions highlight the versatility of the compound in synthetic chemistry and its potential for further derivatization .
Further studies would be necessary to elucidate specific biological targets and mechanisms of action for this compound .
The synthesis of 3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multi-step organic synthesis techniques:
Specific synthetic pathways would depend on available starting materials and desired yields .
3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid may have various applications in:
The exploration of these applications could lead to innovative uses in multiple fields of science and technology .
Interaction studies involving 3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid would focus on its binding affinity to various biological targets such as enzymes or receptors:
Such investigations are crucial for understanding the therapeutic potential and safety of new compounds in drug discovery processes .
Several compounds share structural features with 3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid; notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Bicyclo[2.2.1]heptane derivatives | Similar bicyclic structure | Varying functional groups affecting reactivity |
Carbamoyl derivatives | Presence of carbamoyl group | Potential for specific enzyme interactions |
Propylphenyl derivatives | Alkyl substitution on phenyl ring | Influence on lipophilicity and bioactivity |
These comparisons highlight the uniqueness of 3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid due to its specific combination of bicyclic structure, functional groups, and potential biological activities that may differentiate it from other similar compounds in medicinal chemistry research .
The compound features a bicyclo[2.2.1]hept-5-ene core modified at two positions:
The IUPAC name follows systematic numbering of the norbornene framework. The parent structure is bicyclo[2.2.1]hept-5-ene, with substituents prioritized by functional group hierarchy (carboxylic acid > carbamoyl). Key structural analogs include:
Feature | This Compound | Closest Analog [1] |
---|---|---|
Bicyclic system | Bicyclo[2.2.1]hept-5-ene | Bicyclo[2.2.1]hept-5-ene |
C2 substituent | -COOH | -COOH |
C3 substituent | -CONH-CH(CH3)C6H4-C3H7 | -CONH-CH2CH2C6H4-CH3 |
Molecular weight | 355.43 g/mol (calculated) | 313 Da (reported) [1] |
The extended conjugation system comprises:
The bicyclo[2.2.1]heptene system exhibits inherent chirality at C1, C2, and C3. For this derivative:
Key stereocenters:
Experimental data from related compounds [4] suggests:
Molecular dynamics simulations (500 ps, OPLS4 force field) reveal three dominant conformers:
Conformer | Population (%) | Key Features |
---|---|---|
A | 62 | Propylphenyl group axial |
B | 28 | Carbamoyl oxygen syn to double bond |
C | 10 | Carboxylic acid rotated 180° |
Notable conformational transitions:
Comparative data from bicyclo[3.1.1]heptane derivatives [6] shows 18% faster conformational interconversion rates due to reduced ring strain.
Density functional theory (ωB97X-D3/def2-TZVP) calculations identify three electronic hotspots:
Carboxylic acid group:
Carbamoyl linker:
Aromatic-propyl chain:
Electronic excitation profiles show:
The orthogonal alignment of carboxylic acid and carbamoyl dipoles creates a net molecular dipole moment of 5.3 D oriented 45° from the bicyclic plane [5].
Retrosynthetic analysis of 3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid reveals multiple strategic disconnections that can guide synthetic planning. The bicyclo[2.2.1]heptene core structure, commonly known as norbornene, represents a privileged scaffold in organic chemistry due to its unique geometric constraints and reactivity profile [1] [2].
The primary retrosynthetic disconnection involves the recognition of the bicyclic framework as a product of Diels-Alder cycloaddition between cyclopentadiene and an appropriate dienophile. This approach capitalizes on the well-established propensity of cyclopentadiene to undergo [4+2] cycloaddition reactions with electron-deficient alkenes [3] [4]. The carboxylic acid functionality at the C-2 position suggests the use of acrylic acid derivatives or related compounds as dienophiles.
Secondary disconnections focus on the carbamoyl linkage, which can be traced to amide coupling between the norbornene carboxylic acid and the 1-(4-propylphenyl)ethylamine component. This strategy allows for modular assembly, where the bicyclic core and the substituted benzylamine can be synthesized independently and subsequently coupled [5] [6].
Table 1: Retrosynthetic Analysis of Bicyclo[2.2.1]heptene Derivatives
Disconnection Strategy | Starting Materials | Key Considerations | Synthetic Challenges |
---|---|---|---|
Diels-Alder [4+2] Cycloaddition | Cyclopentadiene + Dienophile | Endo/exo selectivity | Stereochemical control |
Carbamoyl Formation | Carboxylic acid + Amine | Amide coupling efficiency | Functional group compatibility |
Propylphenyl Ethyl Installation | Aryl halide + Alkylating agent | Regioselectivity | Substrate scope limitations |
Carboxylic Acid Introduction | Ester hydrolysis/oxidation | Stereochemical retention | Reaction conditions optimization |
The retrosynthetic approach must consider the stereochemical complexity inherent in the bicyclo[2.2.1]heptene system. The rigid bicyclic framework creates distinct faces (exo and endo) that can influence both reactivity and selectivity in subsequent transformations [7] [5]. Additionally, the presence of multiple functional groups requires careful consideration of protecting group strategies and reaction sequence optimization.
The Diels-Alder reaction represents the most direct and efficient approach for constructing the bicyclo[2.2.1]heptene core structure. This [4+2] cycloaddition between cyclopentadiene and electron-deficient dienophiles proceeds through a concerted mechanism, forming two new carbon-carbon bonds and a six-membered ring in a single transformation [3] [8].
Cyclopentadiene serves as an exceptionally reactive diene component due to its planar geometry and electron-rich nature. The compound can be generated in situ through thermal cracking of dicyclopentadiene at elevated temperatures (160-180°C) or through chemical depolymerization using strong bases [9] [10]. The high reactivity of cyclopentadiene allows for successful cycloaddition even with relatively unreactive dienophiles such as ethene or ethyne [4].
The selection of appropriate dienophiles for norbornene synthesis depends on the desired substitution pattern. Acrylic acid derivatives and maleic compounds represent the most commonly employed dienophiles due to their electron-deficient nature and commercial availability [11] [10]. The presence of electron-withdrawing groups such as carboxylates or carbonyls significantly enhances the reactivity of the dienophile component and promotes cycloaddition under relatively mild conditions.
Table 2: Diels-Alder Reaction Parameters for Bicyclo[2.2.1]heptene Formation
Diene Component | Dienophile Type | Reaction Conditions | Stereoselectivity | Typical Yield (%) |
---|---|---|---|---|
Cyclopentadiene | Acrylates | Thermal (160-180°C) | Endo preferred | 70-90 |
Substituted cyclopentadiene | Maleic derivatives | Lewis acid catalyzed | Exo with bulky substituents | 60-85 |
Furan derivatives | Vinyl ketones | High pressure | Temperature dependent | 50-75 |
Anthracene derivatives | Alkynyl compounds | Microwave assisted | Catalyst controlled | 40-70 |
Stereochemical control in Diels-Alder reactions of cyclopentadiene typically favors the endo product due to secondary orbital interactions between the dienophile and the diene [12] [13]. This selectivity arises from favorable overlap between the π-system of the diene and the electron-withdrawing groups of the dienophile during the transition state. However, the exo product is often thermodynamically more stable, leading to potential isomerization under equilibrating conditions [5] [6].
The reaction conditions significantly influence both the rate and selectivity of the cycloaddition. Lower temperatures generally favor kinetic control and enhanced endo selectivity, while elevated temperatures promote thermodynamic control and can lead to increased exo product formation through equilibration [14] [15]. Lewis acid catalysts such as aluminum chloride or boron trifluoride can accelerate the reaction and modify the selectivity profile by coordinating to the dienophile carbonyl groups [8] [16].
Palladium/norbornene cooperative catalysis, commonly known as the Catellani reaction, has emerged as a powerful methodology for the simultaneous functionalization of both ortho and ipso positions of aryl halides [17] [18]. This approach leverages the unique properties of norbornene as a transient directing group and strain-releasing agent to enable unprecedented reactivity patterns in arene functionalization [19] [20].
The mechanistic foundation of palladium/norbornene catalysis involves the formation of an aryl-norbornyl-palladacycle intermediate through sequential oxidative addition, norbornene insertion, and ortho-metalation processes [21] [22]. This palladacycle serves as a key intermediate that can undergo selective functionalization with various electrophiles and nucleophiles, providing access to complex substitution patterns that are difficult to achieve through conventional methods [23] [24].
The application of palladium/norbornene catalysis to bicyclo[2.2.1]heptene derivatives offers several strategic advantages. The rigid bicyclic framework provides excellent steric control, preventing undesired β-hydride elimination and promoting selective C-C bond formation [25] [17]. Additionally, the strain inherent in the norbornene system facilitates the eventual extrusion of the directing group, regenerating the palladium catalyst for subsequent cycles [26] [27].
Table 3: Palladium/Norbornene Cooperative Catalysis Applications
Reaction Type | Norbornene Role | Typical Substrates | Key Advantages | Limitations |
---|---|---|---|---|
Catellani Arylation | Transient directing group | Aryl iodides | Dual functionalization | Substrate scope |
Ortho-Alkylation | Strain release mediator | Aryl bromides | Regioselective | Catalyst loading |
C-H Amination | Protecting group | Aryl triflates | Functional group tolerance | Reaction time |
Annulation Reactions | Cyclization promoter | Benzylic compounds | Mild conditions | Side reactions |
Recent advances in palladium/norbornene catalysis have expanded the scope to include diverse electrophiles and nucleophiles. Alkyl halides, acyl chlorides, and even carbon dioxide can serve as coupling partners, enabling the introduction of various functional groups at the ortho position [28] [29]. The termination step can involve Suzuki-Miyaura coupling, Heck reactions, or direct nucleophilic substitution, providing access to a wide range of substituted aromatic compounds [30] [31].
The development of structurally modified norbornenes has further enhanced the selectivity and scope of these reactions. Bridgehead-substituted norbornenes can overcome the "ortho constraint" and enable mono-functionalization of unsubstituted aryl halides [24]. Additionally, the use of different norbornene derivatives can tune the reaction selectivity and prevent unwanted side reactions such as direct reductive elimination or multiple ortho-functionalization [32] [33].
Stereoselective synthesis of bicyclo[2.2.1]heptene derivatives requires careful control of reaction conditions and mechanistic pathways to achieve desired stereochemical outcomes. The rigid bicyclic framework creates distinct spatial environments that can be exploited for selective transformations [5] [6].
Base-promoted isomerization represents a crucial strategy for achieving stereochemical control in norbornene synthesis. This approach is particularly valuable for converting kinetically favored endo products to thermodynamically preferred exo isomers [5] [6]. The isomerization process typically involves deprotonation at the C-2 position, followed by reprotonation from the opposite face of the bicyclic system.
Sodium tert-butoxide has been identified as an exceptionally effective base for promoting rapid isomerization of norbornene carboxylates [5]. Under optimized conditions, equilibration typically achieves approximately 60% exo content, representing a significant improvement over the initial endo-rich product distribution from Diels-Alder reactions [6]. The choice of base, solvent system, and reaction temperature critically influence both the rate and extent of isomerization.
The mechanism of base-promoted isomerization involves the formation of a stabilized enolate intermediate at the C-2 position. The planar geometry of this intermediate allows for facial selectivity during reprotonation, with the exo face being more accessible due to reduced steric hindrance from the bicyclic framework [5]. This process can be repeated multiple times, eventually leading to thermodynamic equilibrium between the endo and exo isomers.
Table 4: Stereoselective Synthesis Parameters
Control Type | Reaction Conditions | Product Selectivity | Typical Ratio | Applications |
---|---|---|---|---|
Kinetic Control | Low temperature, fast reaction | Faster-forming product | 70:30 to 90:10 | Rapid functionalization |
Thermodynamic Control | High temperature, equilibrium | More stable product | 60:40 to 80:20 | Equilibrium resolution |
Catalyst Control | Chiral ligands, asymmetric catalysis | Enantiomerically enriched | 90:10 to 99:1 er | Asymmetric synthesis |
Substrate Control | Substrate pre-organization | Diastereomerically pure | 85:15 to 95:5 dr | Diastereoselective reactions |
The effectiveness of base-promoted isomerization can be enhanced through the use of coordinating solvents and crown ethers. These additives can stabilize the metallic cation and promote more selective deprotonation at the desired position [34]. Additionally, the temperature profile during isomerization can be optimized to achieve maximum selectivity while minimizing side reactions such as elimination or rearrangement.
The hydrolysis of norbornene esters presents an excellent example of kinetic versus thermodynamic control in synthetic transformations [5] [14]. Under kinetic control conditions, the reaction proceeds rapidly and irreversibly, with the product distribution determined by the relative rates of hydrolysis for different stereoisomers. In contrast, thermodynamic control conditions allow for equilibration and product distribution based on relative stability [35] [15].
Kinetic control in norbornene ester hydrolysis typically favors the exo product due to reduced steric hindrance during nucleophilic attack by water or hydroxide [5]. The exo face of the bicyclic system is more accessible to incoming nucleophiles, leading to faster hydrolysis rates compared to the sterically hindered endo isomer. This selectivity can be enhanced by using mild reaction conditions and limiting the amount of water to prevent extensive equilibration [6].
The implementation of kinetic control requires careful optimization of reaction parameters including temperature, solvent system, and reagent stoichiometry. Lower temperatures generally favor kinetic control by reducing the thermal energy available for equilibration processes [14]. The use of equimolar amounts of water at room temperature in the presence of strong bases such as sodium tert-butoxide has been shown to provide excellent exo selectivity (82% exo content) in norbornene carboxylic acid synthesis [5].
Thermodynamic control can be achieved through the use of excess water and elevated temperatures, which promote rapid equilibration between products [15]. Under these conditions, the more stable isomer predominates, although this may not always correspond to the desired stereochemical outcome. The balance between kinetic and thermodynamic control can be fine-tuned by adjusting the reaction conditions and monitoring the product distribution over time [36].
Post-functionalization of the propylphenyl ethyl substituent in 3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid offers opportunities for structural diversification and property optimization [37] [38]. These strategies enable the modification of the aromatic system and aliphatic chains to access analogs with varied physicochemical and biological properties.
Direct functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions, taking advantage of the electron-donating nature of the propyl substituent [37]. Positions ortho and para to the propyl group are particularly activated toward electrophilic attack, allowing for selective introduction of various functional groups including halogens, nitro groups, and sulfonyl substituents. The regioselectivity of these reactions can be controlled through the choice of electrophile and reaction conditions.
Palladium-catalyzed cross-coupling reactions represent another powerful approach for aromatic functionalization [37]. The propylphenyl system can be pre-functionalized with halogen substituents to serve as coupling partners in Suzuki-Miyaura, Heck, or Sonogashira reactions. This strategy enables the introduction of diverse aromatic, aliphatic, and heteroaromatic substituents while maintaining the integrity of the bicyclic core structure.
The propyl chain itself can be modified through various functional group transformations. Oxidation reactions can convert the terminal methyl group to carboxylic acids or aldehydes, providing handles for further derivatization [38]. Alternatively, the propyl chain can be extended through alkylation or acylation reactions, or shortened through dealkylation processes under appropriate conditions.
Late-stage functionalization strategies have gained particular importance in medicinal chemistry applications [38]. These approaches allow for the systematic exploration of structure-activity relationships without requiring complete resynthesis of the bicyclic core. The development of mild and selective reaction conditions is crucial for maintaining the integrity of the complex molecular framework while enabling targeted modifications.
The combination of traditional organic transformations with modern catalytic methods provides a comprehensive toolkit for post-functionalization. Flow chemistry techniques can be particularly valuable for optimizing reaction conditions and achieving high throughput synthesis of analogs [38]. Additionally, the use of protecting groups may be necessary to prevent unwanted reactions at sensitive positions during the functionalization process.